molecular formula C20H18N2O2 B1663514 Nile red CAS No. 7385-67-3

Nile red

Cat. No.: B1663514
CAS No.: 7385-67-3
M. Wt: 318.4 g/mol
InChI Key: VOFUROIFQGPCGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nile Red, also known as Nile blue oxazone, is a fluorescent dye commonly used in biological and analytical chemistry . The primary targets of this compound are hydrophobic regions of molecules, such as lipid bilayers or fatty acid chains . It has a strong affinity for lipids and can easily penetrate cell membranes .

Mode of Action

The mechanism of how this compound works is based on its ability to interact with its targets. When this compound binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This allows researchers to easily detect and visualize the distribution and quantity of lipids within biological samples .

Biochemical Pathways

This compound’s ability to bind to lipid structures and emit fluorescence allows for the visualization and quantification of lipids within cells .

Pharmacokinetics

Its lipophilic nature and ability to penetrate cell membranes suggest that it may be rapidly taken up by cells

Result of Action

The primary result of this compound’s action is the visualization of lipids within cells. By binding to lipid structures and emitting fluorescence, this compound allows researchers to detect and quantify the presence of lipids . This can be particularly useful in studies of lipid metabolism and related diseases.

Action Environment

The action of this compound is highly dependent on its environment. In non-polar environments, such as when bound to lipids in cell membranes or oil droplets, this compound emits a bright red fluorescence . In polar environments or when in a dissolved state, this compound emits a yellow-green fluorescence . This compound is sensitive to light, air, and moisture, and should be stored in a dark and dry environment .

Biochemical Analysis

Biochemical Properties

Nile red plays a significant role in biochemical reactions due to its ability to interact with lipids. It is highly solvatochromic, meaning its fluorescence properties change depending on the polarity of the environment. In lipid-rich environments, this compound exhibits intense fluorescence, with varying colors from deep red for polar membrane lipids to strong yellow-gold for neutral lipids in intracellular storage .

This compound interacts with various biomolecules, including lipids, proteins, and enzymes. It binds to lipid bilayers and fatty acid chains, undergoing a change in its fluorescence properties, which allows researchers to visualize and quantify lipid content in biological samples . This compound does not fluoresce in polar solvents but becomes highly fluorescent in non-polar environments, making it an excellent tool for studying lipid-rich areas within cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is commonly used to stain lipid droplets in cells, allowing researchers to study lipid metabolism and distribution. This compound can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes .

This compound influences cell function by providing insights into lipid metabolism and storage. It has been used to monitor lipid accumulation in microalgae, which are emerging as a promising source of biofuels . This compound staining allows for the rapid and inexpensive analysis of neutral lipid content, avoiding time-consuming and costly gravimetric analysis . Additionally, this compound has been used to study the lipid order of biomembranes in live cells, providing valuable information on the heterogeneous features of biomembranes .

Molecular Mechanism

The mechanism of action of this compound is based on its ability to interact with hydrophobic regions of molecules, such as lipid bilayers and fatty acid chains. When this compound binds to these hydrophobic structures, it undergoes a change in its fluorescence properties, resulting in the emission of red light . This change in fluorescence allows researchers to detect and visualize the distribution and quantity of lipids within biological samples.

This compound does not bind directly to lipids but changes its fluorescent properties according to the presence of lipids in its local microenvironment . This property makes this compound a valuable tool for studying lipid metabolism and distribution in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is sensitive to light, air, and moisture, and should be stored in a dark and dry environment to maintain its stability . The fluorescence properties of this compound can be affected by the polarity of the environment, with the dye exhibiting different colors depending on the lipid content of the sample .

This compound has been used to monitor the temporal changes in lipid accumulation in microalgae, providing valuable information on the dynamics of lipid metabolism . The dye’s photostability and favorable absorption/fluorescence range make it suitable for long-term studies of lipid distribution in cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving microalgae, this compound has been used to stain lipid droplets and monitor lipid accumulation . The concentration of this compound used for staining can affect the intensity of fluorescence and the accuracy of lipid quantification.

High doses of this compound may lead to toxic or adverse effects in animal models. It is essential to optimize the dosage to achieve accurate and reliable results without causing harm to the organisms being studied .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation, providing insights into the metabolic flux and levels of metabolites . This compound staining has been used to study lipid metabolism in various organisms, including microalgae and Caenorhabditis elegans .

The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid metabolism and distribution in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with lipid membranes. The dye can penetrate cell membranes and accumulate in lipid-rich organelles, such as lipid droplets and membranes . This compound’s lipophilic nature allows it to bind to lipid bilayers and fatty acid chains, providing valuable information on lipid distribution within cells .

This compound has been used to study the transport and distribution of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s fluorescence properties make it an excellent tool for visualizing lipid distribution in cells.

Subcellular Localization

This compound exhibits specific subcellular localization due to its interaction with lipid membranes. The dye accumulates in lipid-rich organelles, such as lipid droplets and membranes, providing valuable information on lipid distribution within cells . This compound’s fluorescence properties change depending on the lipid content of the sample, allowing researchers to study the heterogeneous features of biomembranes .

This compound has been used to study the subcellular localization of lipids in various organisms, including microalgae and Caenorhabditis elegans . The dye’s ability to stain neutral lipids and its hydrophobic nature make it an excellent tool for studying lipid distribution in cells.

Chemical Reactions Analysis

Nile Red undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for hydrolysis and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064653
Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS]
Record name Nile red
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CAS No.

7385-67-3
Record name Nile red
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Record name Nile red
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Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
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Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
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Record name 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one
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Record name NILE RED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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